1,14-Tetradecanediol

Phase transition Solid-state behavior α,ω-Alkanediols

α,ω-Diols (C12-C16) exhibit solid-solid rotator phase transitions causing uneven heat transfer in melt processing. 1,14-Tetradecanediol (CAS 19812-64-7) is the only C13-C24 homologue without this pre-melting event. • Single 61.9 kJ·mol⁻¹ fusion event vs. split transitions in C13/C15 diols • 21% higher ΔH_fus than C12; enhances PCM thermal cycling predictability • mp 85-90 °C; white crystalline solid; ambient shipping; RT storage

Molecular Formula C14H30O2
Molecular Weight 230.39 g/mol
CAS No. 19812-64-7
Cat. No. B034324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,14-Tetradecanediol
CAS19812-64-7
Molecular FormulaC14H30O2
Molecular Weight230.39 g/mol
Structural Identifiers
SMILESC(CCCCCCCO)CCCCCCO
InChIInChI=1S/C14H30O2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16/h15-16H,1-14H2
InChIKeyXLKZJJVNBQCVIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,14-Tetradecanediol Identity & Thermophysical Baseline


1,14-Tetradecanediol (CAS 19812-64-7, tetradecane-1,14-diol) is a linear, saturated C14 α,ω-alkanediol bearing primary hydroxyl groups at both chain termini [1]. It is a white crystalline solid at room temperature with a reported melting point of 85.8 °C (PhysProp) to 85–90 °C (lit.) and a molecular weight of 230.39 g·mol⁻¹ [2][3]. Its enthalpy of fusion, determined by DSC, is 61.9 kJ·mol⁻¹ at 360.4 K [4]. This compound serves as a monomeric building block in specialty polyester and polyurethane syntheses and has been isolated as a bioactive plant constituent [5][6].

1,14-Tetradecanediol Substitution Risks


Long-chain α,ω-alkanediols may appear interchangeable based on shared terminal hydroxyl functionality, yet their solid-state phase behavior, fusion energetics, and resulting polymer segment dynamics are exquisitely chain-length dependent [1]. The C14 homologue occupies a singular position in the C13–C24 series: it is the only member that does not exhibit a solid–solid rotator phase transition below its melting point, yielding a fundamentally different thermal processing profile compared to both shorter (e.g., C12) and longer (e.g., C16) diols [1]. Substituting 1,14-tetradecanediol with 1,12-dodecanediol or 1,16-hexadecanediol without accounting for these differences can alter polyester crystallinity, polyurethane soft-segment flexibility, and the temperature window of solid-state processing [2].

1,14-Tetradecanediol Differentiation Evidence


Absence of Solid-Solid Rotator Transition

Among the homologous series of α,ω-alkanediols from C13 to C24, 1,14-tetradecanediol (n = 14) is the sole member that does not undergo a solid–solid rotator phase transition upon heating, a property confirmed by DSC and X-ray diffraction [1]. Every other homologue in this range (n = 13, 15–24) exhibits a reversible crystal-to-rotator-phase transition before the melting point, introducing a pre-melting thermal event that can complicate melt-processing and thermal cycling stability [1].

Phase transition Solid-state behavior α,ω-Alkanediols Thermal analysis

Fusion Enthalpy for Thermal Storage

1,14-Tetradecanediol exhibits an enthalpy of fusion (ΔfusH) of 61.9 kJ·mol⁻¹ (268.8 J·g⁻¹) at 360.4 K, measured by differential scanning calorimetry [1]. This value is 21% higher than that of 1,12-dodecanediol (ΔfusH = 51.2 kJ·mol⁻¹ at 352 K) [2] and 41% higher than that of 1,10-decanediol (ΔfusH = 44.0 kJ·mol⁻¹ at 345.5 K) [3], reflecting the increased cohesive energy density conferred by the longer polymethylene chain.

Enthalpy of fusion Thermal energy storage Phase change DSC

Vaporization Enthalpy Characterization

Correlation gas chromatography studies of the α,ω-alkanediol series established a linear relationship between vaporization enthalpy and methylene chain length [1]. 1,14-Tetradecanediol exhibits a literature vaporization enthalpy (ΔlgHm, 298.15 K) of 141.7 ± 6.2 kJ·mol⁻¹, measured via correlation GC, which is intermediate between 1,12-dodecanediol (130.5 ± 5.7 kJ·mol⁻¹) and 1,16-hexadecanediol (147.5 ± 4.3 kJ·mol⁻¹) [1]. The calculated sublimation enthalpy from the same study is 150.6–151.3 kJ·mol⁻¹ [1].

Vaporization enthalpy Correlation gas chromatography Thermochemical property Volatility

Monoclinic Crystal Structure

The crystal structure of 1,14-tetradecanediol has been solved by single-crystal X-ray diffraction, revealing a monoclinic system characteristic of even-numbered α,ω-alkanediols, in contrast to the orthorhombic packing adopted by odd-numbered homologues [1]. The all-trans polymethylene chain packs in a layered arrangement stabilized by terminal hydroxyl hydrogen bonding, a motif that directly influences solid-state reactivity and dissolution kinetics [1][2].

Crystal structure Monoclinic X-ray diffraction Crystallography

Plant-Derived Antimicrobial Activity

1,14-Tetradecanediol has been identified as a bioactive constituent of the medicinal plant Hybanthus enneaspermus, demonstrating antimicrobial activity against pathogenic microbes in in vitro assays [1]. This natural-product provenance distinguishes it from purely synthetic shorter-chain diols such as 1,12-dodecanediol or 1,10-decanediol, which are not commonly reported as plant-derived antimicrobial agents with comparable activity profiles.

Antimicrobial Natural product Hybanthus enneaspermus Bioactive diol

Melting Point Positioning

The melting point of 1,14-tetradecanediol (85.8 °C per PhysProp; 85–90 °C per literature suppliers [1][2]) is approximately 6–8 °C higher than 1,12-dodecanediol (79–81 °C [3]) and approximately 4–6 °C lower than 1,16-hexadecanediol (91–94 °C [4]). This 85–90 °C window places C14 in a thermal niche that is above typical ambient-temperature storage limits yet below the boiling point of water, enabling melt-processing with mild heating while retaining room-temperature solid handling characteristics.

Melting point α,ω-Diol series Thermal properties Polymer monomer selection

1,14-Tetradecanediol Application Advantages


Melt Processing with Single Endotherm

In melt-polycondensation reactions for specialty polyesters and thermoplastic polyurethanes, the absence of a solid–solid rotator phase transition in 1,14-tetradecanediol (unique among C13–C24 α,ω-diols) eliminates a pre-melting thermal event that can cause uneven heat transfer, viscosity fluctuations, and inconsistent reaction kinetics [1]. This property is critical when reproducible melt viscosity profiles are required for extrusion or injection molding. The C14 diol also provides a 21% higher fusion enthalpy than C12, enabling greater latent heat absorption during melt processing [2].

PCM Single-Event Heat Release

For thermal energy storage PCMs operating in the 80–90 °C range, 1,14-tetradecanediol delivers its entire latent heat of fusion (61.9 kJ·mol⁻¹) in a single thermal event, unlike C13 or C15 diols that split their stored energy across two transitions [1]. This single-event characteristic simplifies system design, improves thermal cycling predictability, and avoids the hysteresis commonly associated with solid–solid transitions in other homologues [1].

Antimicrobial Biomedical Polymers

For research groups developing antimicrobial polyesters or polyurethanes for biomedical device coatings, 1,14-tetradecanediol offers the dual advantage of a long methylene chain (C14) for polymer flexibility and a documented plant-derived antimicrobial activity profile from Hybanthus enneaspermus [3]. Shorter-chain diols (C6–C12) lack this natural-product bioactivity association, while longer-chain diols (C16+) introduce solid-state phase complexity [1].

Surfactant and Lubricant Intermediate

With a melting point of 85–90 °C—solid at ambient conditions yet meltable with mild heating—1,14-tetradecanediol is practical for use as a chemical intermediate in surfactant or lubricant ester synthesis where solid storage and metering are preferred but low-energy melt transfer is needed [4]. Its water solubility of ~2.97 mg·L⁻¹ at 25 °C (estimated) places it in a hydrophobicity range suitable for oil-soluble emulsifier precursors, distinct from the higher water solubility of C10 and shorter diols [5].

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